(~13~C_6_)Phenylacetic acid
Description
Phenylacetic acid (PAA; IUPAC name: 2-phenylacetic acid) is an aromatic carboxylic acid with the molecular formula C₈H₈O₂ and a molar mass of 136.15 g/mol . It consists of a benzene ring attached to a methylene group and a carboxylic acid moiety. Naturally occurring in plants, fungi, and foods (e.g., tobacco, cocoa), PAA is also synthesized industrially via hydrolysis of benzyl cyanide or carbonation of benzylmagnesium chloride . Its applications span pharmaceuticals (e.g., penicillin production, ibuprofen synthesis), agriculture (auxin-like activity), and fragrances .
PAA exhibits weak acidity (pKa ~4.3) and moderate solubility in water (1.8 g/L at 25°C), with higher solubility in organic solvents like ethanol . Its derivatives, such as 4-methylphenylacetic acid and 4-fluorophenylacetic acid, are critical in drug development and industrial processes .
Properties
CAS No. |
1173020-54-6 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
142.10 g/mol |
IUPAC Name |
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)acetic acid |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,7+1 |
InChI Key |
WLJVXDMOQOGPHL-ZXJNGCBISA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O |
boiling_point |
265.5 deg at 760 mm Hg Liquid, BP: 215 °C /Phenylacetic acid methyl ester/ 265.5 °C |
Color/Form |
Leaflets on distillation in-vacuo; plates, tablets from petroleum ether Shiny, white plate crystals White to yellow crystals or flakes |
density |
1.091 at 77 °C/4 °C Density (at 77 °C): 1.09 g/cm³ |
flash_point |
132 °C (270 °F) >212 °F (>100 °C) (closed cup) 132 °C c.c. |
melting_point |
76.7 °C 76.5 °C |
physical_description |
Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline] Solid WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR. Glistening white crystalline solid with leafy crystals; sweet animal honey-like odou |
Related CAS |
114-70-5 (hydrochloride salt) 13005-36-2 (potassium salt) 52009-49-1 (calcium salt) 7188-16-1 (ammonium salt) |
solubility |
In water, 1.73X10+4 mg/L at 25 °C In water, 1.66X10+4 mg/L at 20 °C Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin 16.6 mg/mL Solubility in water, g/100ml at 20 °C: 0.16 Slightly soluble in water; soluble in oils Soluble at room temperature (in ethanol) |
vapor_pressure |
0.0038 [mmHg] 3.8X10-3 mm Hg at 25 °C (extrapolated) Vapor pressure at 20 °C: negligible |
Origin of Product |
United States |
Preparation Methods
Phenylacetic acid can be synthesized through several methods:
Hydrolysis of Phenylacetonitrile: This is the most common route for synthesizing phenylacetic acid.
Oxidation of Phenylacetaldehyde: Phenylacetic acid can be obtained by oxidizing phenylacetaldehyde with copper (II) hydroxide.
Hydrolysis of Sodium Phenylethanoate: This method involves the hydrolysis of sodium phenylethanoate to produce phenylacetic acid and sodium hydroxide.
Acid Hydrolysis of Phenylacetate Esters: Phenylacetic acid can also be prepared by the acid hydrolysis of esters such as methylphenylacetate.
Chemical Reactions Analysis
Carbonylation of Benzyl Halides
A palladium-catalyzed carbonylation method using benzyl chlorides as precursors has been developed for synthesizing substituted phenylacetic acids. The reaction employs a water-soluble Pd(PPh₃)₂Cl₂ catalyst in the presence of CO and a base (e.g., sodium hydroxide) under mild conditions (80°C, xylene solvent). This process achieves high yields (up to 95% for 2,4-dichlorophenylacetic acid) and operates via a catalytic cycle involving Pd(0) intermediates .
Key Parameters :
-
Catalyst : Pd(PPh₃)₂Cl₂ (0.13 mmol)
-
Base : NaOH
-
Conditions : 80°C, CO atmosphere
| Catalyst (mmol) | Conversion (%) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₂Cl₂ (0.13) | 99 | 95 |
| PdCl₂ (0.13) | 82 | 55 |
| Co(CH₃COO)₂/PPh₃ (0.13) | 64 | 22 |
Hydrolysis of Benzyl Cyanide
Phenylacetic acid can be synthesized by hydrolyzing benzyl cyanide with hydrochloric acid (HCl). The reaction involves heating benzyl cyanide to 50–100°C while adding HCl in a 1.2:1 to 5:1 molar ratio. Unreacted benzyl cyanide is recovered via reduced-pressure distillation, leaving a product purified by crystallization .
Reaction Steps :
-
Heating : Benzyl cyanide + HCl → Phenylacetic acid
-
Distillation : Recovery of unreacted benzyl cyanide
Permanganate Oxidation
Phenylacetic acid undergoes oxidation with permanganate in acidic medium (HClO₄) to form benzaldehyde via mandelic acid as an intermediate. The reaction occurs in two steps:
-
Slow oxidation : Phenylacetic acid → Mandelic acid
Mechanism :
Enzymatic Oxidation
Phenylacetaldehyde is oxidized to phenylacetic acid by aldehyde dehydrogenases (e.g., ALDH3B1/B2) using NAD⁺ or NADP⁺ as cofactors. This reaction is critical in metabolic pathways .
Reaction :
Phenylacetaldehyde + NAD⁺ + H₂O → Phenylacetic acid + NADH + H⁺
Thermal Decarboxylation
Under hydrothermal conditions (300°C, 1034 bar), phenylacetic acid decarboxylates to form toluene and CO₂. The reaction follows first-order kinetics with rate constants of 0.044 h⁻¹ (acid form) and 0.145 h⁻¹ (anion form). Substituted derivatives exhibit varying rates based on electronic effects .
Mechanisms :
Ketonic Decarboxylation
Phenylacetic acid undergoes ketonic decarboxylation to form dibenzyl ketone when reacted with another carboxylic acid (e.g., acetic anhydride) .
Reaction :
2 Phenylacetic acid → Dibenzyl ketone + CO₂
Condensation Reactions
Phenylacetic acid can undergo condensation with itself or other carboxylic acids to form ketones. For example, condensation with acetic anhydride produces phenylacetone .
Reaction :
Phenylacetic acid + Acetic anhydride → Phenylacetone + CO₂
Schmidt Reaction
Phenylacetic acid reacts with sodium azide (NaN₃) in sulfuric acid, but competing side reactions (e.g., sulfonation, direct amination) often occur. Radical scavengers like TEMPO can mitigate these side pathways .
Reaction :
Phenylacetic acid + NaN₃ → Amine derivatives + CO₂
Ortho-C–H Olefination
Palladium-catalyzed C–H activation enables the formation of olefinated derivatives. For example, 2-fluorophenylacetic acid reacts with alkenes in the presence of Pd(OAc)₂ and amino acid ligands (e.g., N-acetyl-isoleucine) to yield substituted olefins .
Key Features :
Scientific Research Applications
Pharmaceutical Applications
Phenylacetic acid is a crucial precursor in the synthesis of several pharmaceutical compounds, particularly antibiotics. Its applications include:
-
Antibiotic Synthesis : PAA is used in the production of penicillin and cephalosporins, essential antibiotics that combat bacterial infections. The compound acts as a building block for the synthesis of these drugs, enhancing their efficacy against pathogens 4.
- Neurological Research : Recent studies have indicated that PAA exposure correlates with neurologic adverse events in patients undergoing cancer treatment. Understanding its pharmacokinetics is vital for adjusting dosages in patients with varying body weights and hepatic functions .
- Cancer Treatment : Sodium phenylacetate has demonstrated growth-inhibiting effects on tumor cell lines, leading to its exploration as an anticancer agent. Clinical trials have focused on its pharmacokinetics and potential neurologic toxicity, highlighting the need for careful monitoring during administration .
Agricultural Applications
Phenylacetic acid also plays a significant role in agricultural science:
- Plant Growth Promotion : Studies have shown that exogenous application of PAA promotes root hair growth and enhances systemic resistance in plants against pathogens such as Pectobacterium carotovorum. This effect is attributed to increased activity of defense-related enzymes and gene expression associated with growth .
- Fungal Disease Control : Research indicates that PAA can reduce the application amount of chemical fungicides like dimethachlon while enhancing their effectiveness against fungal pathogens such as Sclerotinia sclerotiorum. This suggests a potential for developing environmentally friendly agricultural practices .
Microbiological Applications
In microbiology, phenylacetic acid serves as an important metabolite:
- Microbial Interactions : PAA has been identified as a messenger molecule that mediates interactions between the human microbiome and vaginal health. It exhibits antimicrobial properties against pathogens like Gardnerella vaginalis and Candida albicans, suggesting its potential use in treating vaginitis .
- Bacterial Degradation Pathways : PAA is a central intermediate in the bacterial degradation of aromatic compounds, playing a role in biofilm formation and antimicrobial activity. Its metabolic pathways are being studied for potential applications in biotechnological processes aimed at combating antibiotic resistance .
Case Study 1: Pharmaceutical Recovery Process
A leading pharmaceutical company implemented a recovery process for phenylacetic acid from wastewater, which helped meet environmental regulations while increasing production capacity by 50%. The project involved optimizing extraction methods to minimize raw material loss during antibiotic manufacturing .
Case Study 2: Agricultural Field Trials
Field trials conducted on tobacco plants treated with phenylacetic acid showed significant improvements in root formation and resistance to bacterial infections. The results confirmed PAA's role as an effective plant growth regulator and disease mitigator .
Data Summary Table
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmaceuticals | Antibiotic synthesis (penicillin, cephalosporins) | Essential precursor; impacts pharmacokinetics |
| Cancer treatment (sodium phenylacetate) | Growth inhibition; neurologic toxicity concerns | |
| Agriculture | Plant growth promotion | Enhances root hair growth; systemic resistance boost |
| Fungal disease control | Reduces fungicide use; effective against S. sclerotiorum | |
| Microbiology | Vaginal health | Antimicrobial properties; mediates microbiome interactions |
| Bacterial degradation | Central metabolite; potential for biotechnological applications |
Mechanism of Action
Phenylacetic acid exerts its effects through various mechanisms:
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Pharmaceuticals : PAA derivatives like ibuprofen and diclofenac are optimized for target specificity by introducing bulky substituents (e.g., isobutyl groups) .
- Agriculture : 3,4-Dichloro-PAA mimics natural auxins but shows higher stability than indole-3-acetic acid (IAA) in soil .
- Green Chemistry : Microbial production of PAA via phenylacetaldehyde dehydrogenase (PAD) offers eco-friendly alternatives to synthetic routes .
Biological Activity
Phenylacetic acid (PAA) is a compound that has garnered significant attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of PAA, including its mechanisms of action, applications in various fields, and relevant case studies.
Phenylacetic acid is an aromatic carboxylic acid with the chemical formula C8H8O2. It can be synthesized through various methods, including the acidic hydrolysis of benzyl cyanide. The synthesis process yields a product with bioactivity comparable to naturally occurring PAA .
Antimicrobial Activity
Mechanism of Action
PAA exhibits notable antimicrobial properties against various pathogens. Research indicates that PAA can disrupt cell membrane integrity, damage cellular structures, and inhibit protein synthesis in bacteria. For instance, studies have shown that PAA effectively targets Agrobacterium tumefaciens, a significant plant pathogen, by impairing its metabolic processes and cellular functions .
In Vitro Studies
A study evaluating the antibacterial efficacy of PAA demonstrated its ability to significantly reduce the viability of Gardnerella vaginalis and Candida albicans, both of which are implicated in vaginitis. The study highlighted that PAA exhibited greater toxicity towards these pathogens compared to commensal bacteria like Lactobacillus spp. .
Anti-Inflammatory Effects
PAA has been identified as an anti-inflammatory agent. In a mouse model of vaginitis, intravaginal administration of PAA resulted in decreased activation of myeloperoxidase and reduced levels of prostaglandin E2 and cyclooxygenase-2 expression. This suggests that PAA may play a role in modulating inflammatory responses in the vaginal microbiome .
Case Studies
- Vaginal Health : A recent study focused on the role of PAA as a messenger molecule produced by the vaginal symbiotic bacterium Chryseobacterium gleum. The research found that PAA levels varied with pH changes and demonstrated antimicrobial properties against pathogens causing vaginitis, suggesting its potential for therapeutic applications in maintaining vaginal health .
- Cancer Research : Another investigation explored the antiproliferative effects of phenolic acids, including PAA, on human breast cancer cells (T47D). The study indicated that PAA could induce apoptosis in these cells, highlighting its potential as a chemotherapeutic agent .
Applications in Biotechnology
PAA is also recognized for its role in microbial degradation pathways. It serves as an intermediate metabolite in various bacteria involved in breaking down aromatic compounds. This pathway is crucial for biotechnological applications, particularly in developing antimicrobial agents and enhancing bioremediation processes .
Summary Table of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of phenylacetic acid for higher yield and purity?
Phenylacetic acid is commonly synthesized via hydrolysis of phenylacetonitrile using acidic or alkaline conditions. Methodological optimization involves:
- Catalyst selection : Sulfuric acid (for acidic hydrolysis) or sodium hydroxide (alkaline hydrolysis) to accelerate reaction rates .
- Temperature control : Maintaining 80–100°C to balance reaction speed and byproduct formation.
- Purification steps : Recrystallization from ethanol or diethyl ether to isolate high-purity crystals (>99%) .
- Yield monitoring : Gas chromatography (GC) or HPLC to quantify intermediates and final product .
Q. What analytical methods are most reliable for quantifying phenylacetic acid in complex mixtures?
- HPLC with UV detection : Use a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for baseline separation of phenylacetic acid from contaminants .
- GC-MS : Derivatize samples with BSTFA to improve volatility and enable mass spectral identification .
- NMR spectroscopy : H NMR (δ 3.6 ppm for methylene protons) confirms structural integrity .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data on phenylacetic acid metabolism be resolved?
Discrepancies in metabolic half-life or clearance rates may arise from:
- Species-specific differences : Rodent vs. human liver enzyme activity (e.g., CYP450 isoforms) .
- Dose-dependent nonlinear kinetics : Saturation of metabolic pathways at high doses, requiring Michaelis-Menten modeling .
- Experimental design : Standardize administration routes (oral vs. intravenous) and use population pharmacokinetic models to account for inter-individual variability .
Q. What methodologies are effective for studying phenylacetic acid’s role in neurotransmitter synthesis?
Phenylacetic acid is a precursor in phenylalanine metabolism, influencing dopamine and norepinephrine synthesis. Key approaches include:
- Enzyme activity assays : Monitor tyrosine hydroxylase activity in neuronal cell lines under varying phenylacetic acid concentrations .
- Isotopic tracing : Use C-labeled phenylacetic acid to track incorporation into catecholamines via LC-MS .
- In vivo microdialysis : Measure neurotransmitter levels in rodent brains after phenylacetic acid administration .
Q. How can computational models predict phenylacetic acid’s interactions with biological targets?
- Molecular docking : Simulate binding affinity to enzymes like monoamine oxidase using AutoDock Vina and PDB structures (e.g., 2BXR) .
- QSAR modeling : Correlate substituent effects (e.g., methyl groups) on bioactivity using datasets from PubChem .
- MD simulations : Analyze stability of phenylacetic acid-protein complexes over 100-ns trajectories in GROMACS .
Q. What strategies resolve inconsistencies in phenylacetic acid’s degradation pathways under environmental conditions?
- Advanced oxidation processes (AOPs) : Use LC-MS to identify hydroxylated byproducts (e.g., 4-hydroxyphenylacetic acid) during UV/HO treatment .
- Microbial degradation studies : Isolate soil microbes and monitor phenylacetic acid catabolism via H NMR or FTIR .
- Kinetic isotope effects : Compare / ratios to distinguish between hydrolytic vs. oxidative degradation mechanisms .
Methodological Challenges
Q. How can researchers ensure reproducibility in enzymatic inhibition studies involving phenylacetic acid?
- Buffer standardization : Use phosphate buffer (pH 7.4) to maintain consistent ionic strength .
- Enzyme source validation : Use recombinant enzymes (e.g., expressed in E. coli) to minimize batch variability .
- Positive controls : Include known inhibitors (e.g., disulfiram for aldehyde dehydrogenase) to validate assay conditions .
Q. What experimental designs mitigate confounding variables in phenylacetic acid’s cytotoxicity assays?
- Cell line selection : Use HepG2 cells for liver toxicity studies due to high CYP450 expression .
- Dose-response curves : Test 0.1–10 mM ranges to identify IC values while avoiding solvent toxicity (e.g., DMSO <1%) .
- Apoptosis markers : Quantify caspase-3/7 activity via fluorometric assays to distinguish necrotic vs. apoptotic effects .
Data Analysis & Reporting
Q. How should researchers address non-normal distributions in phenylacetic acid pharmacokinetic data?
- Nonparametric tests : Use Wilcoxon signed-rank tests for small sample sizes .
- Log transformation : Normalize AUC or C values before ANOVA .
- Bootstrap resampling : Generate 95% confidence intervals for skewed datasets .
Q. What statistical frameworks are suitable for meta-analyses of phenylacetic acid’s antimicrobial activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
